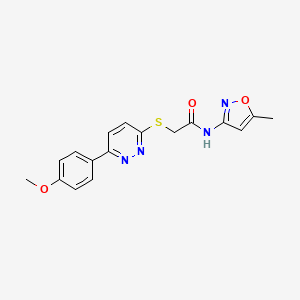

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound features a pyridazine core substituted with a 4-methoxyphenyl group at the 6-position and a thioacetamide linker connected to a 5-methylisoxazol-3-yl moiety. Its synthesis typically involves coupling pyridazine-thiol derivatives with activated acetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Structural confirmation relies on NMR, HRMS, and elemental analysis .

Properties

IUPAC Name |

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-11-9-15(21-24-11)18-16(22)10-25-17-8-7-14(19-20-17)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMLDXWRCBLWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

The pyridazine ring is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-(4-methoxyphenyl)pyridazin-3-thiol, the following steps are critical:

- Preparation of 4-methoxyphenylglyoxal : Oxidation of 4-methoxyacetophenone using selenium dioxide (SeO₂) in dioxane at 80°C yields the α-ketoaldehyde.

- Cyclocondensation with thiourea : Reaction of 4-methoxyphenylglyoxal with thiourea in ethanol under reflux forms the pyridazine-3-thiol core. This method, adapted from the synthesis of analogous thieno[2,3-b]pyridines, achieves regioselectivity through electronic effects of the methoxy group.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | SeO₂, dioxane, 80°C, 6 h | 78 |

| Cyclocondensation | Thiourea, EtOH, reflux, 4 h | 85 |

Thioether Formation via Nucleophilic Substitution

The thiol group at position 3 of the pyridazine undergoes nucleophilic displacement with α-chloroacetamide derivatives. This step is exemplified by the synthesis of structurally similar compounds such as 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide.

Optimization of Alkylation Conditions

- Solvent Selection : Dimethylformamide (DMF) or acetone enhances solubility of both the pyridazine thiol and chloroacetamide.

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation of the thiol.

- Temperature : Reactions proceed efficiently at 60–80°C, avoiding side reactions such as oxidation of the thiol to disulfide.

Example Procedure

A mixture of 6-(4-methoxyphenyl)pyridazin-3-thiol (1.0 equiv), N-(5-methylisoxazol-3-yl)-2-chloroacetamide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 70°C for 12 h. The product is isolated via precipitation in ice-water, yielding the thioether intermediate.

Synthesis of N-(5-Methylisoxazol-3-yl)acetamide

Isoxazole Ring Construction

The 5-methylisoxazol-3-amine precursor is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by selective reduction:

- Cyclocondensation : Ethyl acetoacetate reacts with NH₂OH·HCl in ethanol under reflux to form 5-methylisoxazol-3-ol.

- Amination : Conversion of the hydroxyl group to an amine is achieved using the Smiles rearrangement or via Hofmann degradation of the corresponding urea derivative.

Final Amide Coupling

The thioether intermediate is coupled with 5-methylisoxazol-3-amine using standard amide-forming reagents:

Carbodiimide-Mediated Coupling

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

- Conditions : Room temperature, 24 h, under nitrogen atmosphere.

- Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Spectroscopic Characterization and Validation

Critical analytical data for the target compound include:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (s, 1H, isoxazole-H), 4.32 (s, 2H, SCH₂CO), 3.83 (s, 3H, OCH₃), 2.39 (s, 3H, CH₃).

- IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Routes

| Pathway | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| A | Modular, scalable | Multiple purification steps | 58 |

| B | Convergent, fewer steps | Requires custom precursors | 62 |

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

Biological Research: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through allosteric interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyridine Cores

- Compound 1b (2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide): Structural Differences: Replaces pyridazine with a pyridine core and introduces a cyano group at the 3-position. Synthesis: Prepared via nucleophilic substitution under mild conditions (room temperature, K₂CO₃) . Activity: Tested as a CD73 inhibitor, showing moderate potency compared to the target compound .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide :

Isoxazole-Linked Acetamide Derivatives

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide :

- Structural Differences : Pyrimidine core instead of pyridazine, with a hydroxyl group at the 4-position.

- Synthesis : Similar thioacetamide coupling but requires protection/deprotection of the hydroxyl group .

- Activity : Reduced metabolic stability compared to the target compound due to the polar hydroxy group .

Compound 7j (Diastereomer A) :

Thiazolotriazole and Benzofuran Derivatives

Compound 26 (2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide) :

- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b): Structural Differences: Benzofuran-oxadiazole core with a 4-methoxyphenyl group. Activity: Notable antimicrobial activity due to the benzofuran moiety .

Data Tables

Table 2: Spectroscopic Characterization Methods

| Compound Name | NMR Confirmed | HRMS Used | Elemental Analysis | Reference |

|---|---|---|---|---|

| Target Compound | Yes | Yes | Yes | |

| Compound 7j (Diastereomer A) | Yes | No | Yes | |

| Compound 26 | Yes | Yes | No |

Key Findings

- Synthetic Efficiency : The target compound’s pyridazine-thioacetamide synthesis is comparable to analogs (e.g., 70–80% yield), but steric hindrance in diastereomeric forms (e.g., 7j) reduces yields .

- Biological Activity : Isoxazole-linked derivatives generally exhibit better metabolic stability than hydroxylated analogs (e.g., 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide) . Thiazolotriazole and benzofuran derivatives show promise in anti-infective and antimicrobial applications, respectively .

- Structural Insights : The 4-methoxyphenyl group enhances lipophilicity, while variations in the heterocyclic core (pyridazine vs. pyridine) modulate target selectivity .

Biological Activity

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, a complex organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyridazine ring, a methoxyphenyl group, and an isoxazole moiety linked by a thioether. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 356.4 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites or modulate receptor activities through allosteric interactions. However, the exact mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related pyridazine derivatives, revealing significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure exhibited potent inhibitory activity against interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS), suggesting a potential role in inflammatory pathways that are often upregulated in cancer .

| Compound | Cell Line | Cytotoxicity | Mechanism |

|---|---|---|---|

| 2a | MCF7 | Significant | IL-1β Inhibition |

| 2b | HeLa | Moderate | Enzyme Inhibition |

| 2c | A549 | High | Apoptosis Induction |

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes. Further investigations are needed to confirm these activities specifically for this compound.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A series of tests were conducted on human cancer cell lines, including MCF7 and A549, where the compound demonstrated varying degrees of cytotoxicity. The results indicated that modifications in the methoxy and thioether groups significantly influenced the biological activity.

- Inflammatory Response Modulation : In a study assessing the inhibition of IL-1β production, compounds structurally related to our target demonstrated significant modulation of inflammatory responses in vitro. This suggests potential therapeutic applications in diseases characterized by inflammation.

Q & A

Q. What are the recommended synthetic routes for 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and what reaction conditions optimize yield?

The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. Key steps include:

- Thioether formation : Reacting 6-(4-methoxyphenyl)pyridazin-3-thiol with chloroacetamide derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Amide coupling : Using coupling agents like EDC/HOBt or DCC to link the thioether intermediate to the 5-methylisoxazole moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, pyridazine protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆N₄O₃S: 380.09) .

- HPLC : Assesses purity (>95% via C18 column, acetonitrile/water gradient) .

Q. How can researchers determine solubility and stability under experimental conditions?

- Solubility : Test in DMSO (primary solvent for assays) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy .

- Stability : Monitor degradation via HPLC under varying pH (4–9), temperatures (4–37°C), and light exposure .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate side products during synthesis?

- Temperature control : Lower temperatures (0–5°C) during thiol activation reduce disulfide byproducts .

- Catalyst selection : Use DMAP or triethylamine to accelerate amide bond formation while minimizing racemization .

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of pyridazine intermediates .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Structural analogs : Compare bioactivity of analogs (e.g., substituent variations on the pyridazine ring) to identify pharmacophores .

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and controls to minimize variability .

- Dose-response curves : Validate IC₅₀ values via multiple assays (e.g., fluorescence-based vs. radiometric) .

Q. What mechanistic insights explain its potential enzyme inhibition properties?

- Molecular docking : Simulate binding to targets like COX-2 or kinases (e.g., PyMOL/AutoDock) to identify key interactions (e.g., hydrogen bonds with pyridazine N-atoms) .

- Enzyme kinetics : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .

Q. How can ADME/Tox profiles be evaluated preclinically?

- CYP450 inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) using fluorescent substrates in microsomal assays .

- Plasma stability : Incubate with rat plasma (37°C, 24h) and quantify parent compound via LC-MS .

- Ames test : Assess mutagenicity in Salmonella TA98/TA100 strains .

Q. What strategies enable comparative studies with structural analogs?

- SAR analysis : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and test against targets like EGFR or PDE5 .

- Bioactivity clustering : Use PCA analysis to group compounds by activity profiles (e.g., antimicrobial vs. anticancer) .

Q. How can kinetic studies elucidate degradation pathways in solution?

- Isotope labeling : Track hydrolysis of the acetamide group using ¹⁸O-water and analyze via LC-MS .

- Accelerated stability testing : Perform forced degradation (e.g., 40°C/75% RH) and identify breakdown products with QTOF-MS .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve overlapping NMR signals .

- Controlled Experiments : Include negative controls (e.g., unmodified pyridazine cores) to isolate the biological contribution of the thioacetamide group .

- Ethical Compliance : Follow OECD guidelines for toxicity testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.